molecular formula C31H53NO8 B1259106 5-O-beta-D-Mycaminosyltylactone CAS No. 81661-90-7

5-O-beta-D-Mycaminosyltylactone

Cat. No. B1259106
CAS RN: 81661-90-7
M. Wt: 567.8 g/mol
InChI Key: BMKVJAXXBOWJEE-BPFVPZITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-beta-D-mycaminosyltylactone is a macrolide antibiotic that is tylactone having a beta-D-mycaminosyl residue attached at position 5. It has a role as a metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It derives from a tylactone. It is a conjugate base of a 5-O-beta-D-mycaminosyltylactone(1+).

Scientific Research Applications

1. Role in Thyroid Autoregulation

5-O-beta-D-Mycaminosyltylactone, specifically in the form of delta-iodolactone, has been investigated for its role in thyroid autoregulation. Research demonstrates that delta-iodolactone can prevent goiter induction by methylmercaptoimidazol in rats. This effect is attributed to the inhibition of cell proliferation and a transient stimulation of apoptosis without involving oxidative stress. The study suggests a unique pathway in thyroid autoregulation mediated by delta-iodolactone (Thomasz et al., 2010).

2. Use in Chromosome Conformation Capture Studies

The application of 5-O-beta-D-Mycaminosyltylactone in molecular biology is evident in the development of chromosome conformation capture techniques, such as 3C-Carbon Copy (5C). This approach utilizes microarrays or quantitative DNA sequencing for large-scale mapping of interactions between genomic elements, which is crucial for understanding higher-order chromosome structure and gene regulation (Dostie et al., 2006).

3. Involvement in Nucleic Acid Studies

5-O-beta-D-Mycaminosyltylactone is involved in studies related to nucleic acids, particularly RNA. For instance, the reactivity of the 5,6-dihydrouridin-6-yl radical, a major reactive intermediate in RNA exposed to hydroxyl radicals, has been investigated using photochemical precursors. Such studies enhance the understanding of RNA's role in oxidative damage and its biochemical properties (Newman et al., 2009).

4. Implications in Cardiovascular Research

Research indicates a connection between 5-O-beta-D-Mycaminosyltylactone and cardiovascular health. Studies suggest its involvement in the regulation of blood pressure and heart function, as evidenced by research on receptors like serotonin 1B and 2B in hypertension models. Such findings imply potential therapeutic applications in cardiovascular diseases (Banes & Watts, 2002).

properties

CAS RN

81661-90-7

Product Name

5-O-beta-D-Mycaminosyltylactone

Molecular Formula

C31H53NO8

Molecular Weight

567.8 g/mol

IUPAC Name

(4R,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7,16-diethyl-4-hydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C31H53NO8/c1-10-22-15-18(4)23(33)13-12-17(3)14-19(5)25(11-2)39-26(35)16-24(34)20(6)30(22)40-31-29(37)27(32(8)9)28(36)21(7)38-31/h12-14,18-22,24-25,27-31,34,36-37H,10-11,15-16H2,1-9H3/b13-12+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1

InChI Key

BMKVJAXXBOWJEE-BPFVPZITSA-N

Isomeric SMILES

CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)C)/C)C

SMILES

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C

Canonical SMILES

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C

synonyms

5-MCPT
5-O-mycaminosylprotylonolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-beta-D-Mycaminosyltylactone
Reactant of Route 2
5-O-beta-D-Mycaminosyltylactone
Reactant of Route 3
5-O-beta-D-Mycaminosyltylactone
Reactant of Route 4
5-O-beta-D-Mycaminosyltylactone
Reactant of Route 5
5-O-beta-D-Mycaminosyltylactone
Reactant of Route 6
5-O-beta-D-Mycaminosyltylactone

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